(5R,6S)-6-(1-hydroxyethyl)-3-[2-(methyliminomethylamino)ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
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Overview
Description
(5R,6S)-6-(1-hydroxyethyl)-3-[2-(methyliminomethylamino)ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6S)-6-(1-hydroxyethyl)-3-[2-(methyliminomethylamino)ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the bicyclic core, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes may involve:
Cyclization reactions: to form the bicyclic core.
Functional group transformations: to introduce the hydroxyethyl and methyliminomethylamino groups.
Sulfur incorporation: through thiol or sulfide intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include:
Catalytic processes: to enhance reaction efficiency.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Scale-up procedures: to transition from laboratory-scale synthesis to industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
(5R,6S)-6-(1-hydroxyethyl)-3-[2-(methyliminomethylamino)ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the bicyclic core can be reduced to form alcohols.
Substitution: The methyliminomethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), primary and secondary amines.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5R,6S)-6-(1-hydroxyethyl)-3-[2-(methyliminomethylamino)ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5R,6S)-6-(1-hydroxyethyl)-3-[2-(methyliminomethylamino)ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibiting or activating their function.
Interact with receptors: Modulating signal transduction pathways.
Affect cellular processes: Influencing cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Penicillins: Share a similar bicyclic core structure but differ in functional groups.
Cephalosporins: Another class of β-lactam antibiotics with a similar core but different side chains.
Carbapenems: Known for their broad-spectrum antibiotic activity and structural similarity.
Uniqueness
(5R,6S)-6-(1-hydroxyethyl)-3-[2-(methyliminomethylamino)ethylsulfanyl]-7-oxo-1-azabicyclo[320]hept-2-ene-2-carboxylic acid is unique due to its specific functional groups and the resulting chemical properties
Properties
Molecular Formula |
C13H19N3O4S |
---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
(5R,6S)-6-(1-hydroxyethyl)-3-[2-(methyliminomethylamino)ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4S/c1-7(17)10-8-5-9(21-4-3-15-6-14-2)11(13(19)20)16(8)12(10)18/h6-8,10,17H,3-5H2,1-2H3,(H,14,15)(H,19,20)/t7?,8-,10-/m1/s1 |
InChI Key |
FQINFSNEQFWTSK-JDOFKEMOSA-N |
Isomeric SMILES |
CC([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCNC=NC)O |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC=NC)O |
Origin of Product |
United States |
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